molecular formula C20H20N4O2 B2475136 3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide CAS No. 1396810-11-9

3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide

Cat. No. B2475136
CAS RN: 1396810-11-9
M. Wt: 348.406
InChI Key: GUMSEFLXARCTQN-UHFFFAOYSA-N
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Description

“3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide” is a chemical compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The synthesis of cyanoacetamides, such as “this compound”, may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . For example, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Sensing Applications

  • Benzamide derivatives, similar to 3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide, have been used in colorimetric sensing, particularly for the detection of fluoride anions. One study demonstrated that a compound with a 3,5-dinitrophenyl group showed a distinct color transition in response to fluoride anion, indicating its potential in naked-eye detection of fluoride in solutions (Younes et al., 2020).

Chemical Synthesis and Rearrangement

  • Benzamide derivatives have been involved in chemical synthesis and rearrangement processes. For example, a study on the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides, closely related to the chemical structure , showed the potential for creating novel compounds through direct acylation reactions (Yokoyama et al., 1985).

Development of Pharmacological Agents

  • These compounds have been explored for their potential in pharmacology. A study focusing on pyridine-based histone deacetylase inhibitors identified a lead benzamide with a cyanopyridyl moiety as a potent inhibitor, indicating the potential of similar compounds in pharmacological applications (Andrews et al., 2008).

Material Science and Corrosion Inhibition

  • In the field of material science, certain benzamide derivatives have been synthesized and evaluated for their effectiveness in inhibiting corrosion, particularly in acidic media. This highlights another potential application area for similar chemical compounds (Aouine et al., 2011).

Supramolecular Chemistry

  • In supramolecular chemistry, benzamide derivatives have been studied for their gelation behavior. This research is crucial in understanding the role of non-covalent interactions in the formation and stability of gels, which has implications for various applications in material science and pharmaceuticals (Yadav & Ballabh, 2020).

Future Directions

Piperidine derivatives have been the subject of numerous scientific studies due to their importance in drug design . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “3-cyano-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide”, is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the potential pharmacological applications of these compounds .

properties

IUPAC Name

3-cyano-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c21-13-16-2-1-3-18(12-16)19(25)23-14-15-6-10-24(11-7-15)20(26)17-4-8-22-9-5-17/h1-5,8-9,12,15H,6-7,10-11,14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMSEFLXARCTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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